molecular formula C8H11N3O2 B2836744 (2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 2305174-44-9

(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2836744
CAS No.: 2305174-44-9
M. Wt: 181.195
InChI Key: BEXLIEFOFUAWHD-ZCFIWIBFSA-N
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Description

(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide: is a chemical compound with a unique structure that includes a pyrrolidine ring, a cyanomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent, such as cyanomethyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Cyanide ions, amines, alcohols.

Major Products

The major products formed from these reactions include:

    Oxo Derivatives: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
  • N-Boc-2R-cyanomethyl pyrrolidine
  • N-BOC-(2S)-2-cyanomethyl-1-pyrrolidine

Uniqueness

(2R)-N-(Cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features, such as the presence of a cyanomethyl group and a carboxamide group on a pyrrolidine ring

Properties

IUPAC Name

(2R)-N-(cyanomethyl)-1-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11-6(2-3-7(11)12)8(13)10-5-4-9/h6H,2-3,5H2,1H3,(H,10,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXLIEFOFUAWHD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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